molecular formula C7H9F3O2 B2410296 [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol CAS No. 2305254-89-9

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

Cat. No.: B2410296
CAS No.: 2305254-89-9
M. Wt: 182.142
InChI Key: VJGWBYWPAPLXGL-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)-2-oxabicyclo[211]hexan-1-yl]methanol is a unique compound characterized by its bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)-2-oxabicyclo[21One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition, which forms the bicyclic core . Subsequent functionalization steps introduce the trifluoromethyl group and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism by which [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic core structure but differ in functional groups.

    Trifluoromethylated compounds: Compounds with a trifluoromethyl group but different core structures.

Uniqueness

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is unique due to the combination of its bicyclic structure and the trifluoromethyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)5-1-6(2-5,3-11)12-4-5/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGWBYWPAPLXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305254-89-9
Record name [4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
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